3,3'-Dibromo-2,2'-bithiophene

Organic Photovoltaics Bulk Heterojunction Morphology Solid Additive Engineering

Standard 2,2'-bithiophene or 5,5'-dibromo isomers fail to replicate the twisted backbone and electrochemical behavior of the 3,3'-dibromo regioisomer (CAS 51751-44-1). This precise substitution pattern is non-interchangeable for conjugated polymer synthesis and device optimization. - Enables >17.9% PCE in non-fullerene OSCs (PM6:Y6, PM6:BTP-eC9) as morphology regulator. - Provides reactive bromine handles for Pd-catalyzed cross-coupling and post-polymerization functionalization. - Available in research quantities with documented purity for reproducible device fabrication.

Molecular Formula C8H4Br2S2
Molecular Weight 324.1 g/mol
CAS No. 51751-44-1
Cat. No. B032780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dibromo-2,2'-bithiophene
CAS51751-44-1
Synonyms3,3’-Dibromo-2,2’-bithienyl;  3,3’-Dibromo-2,2’-bithiophene;  3,3’-Dibromo-2,2’-dithiophene; 
Molecular FormulaC8H4Br2S2
Molecular Weight324.1 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)C2=C(C=CS2)Br
InChIInChI=1S/C8H4Br2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H
InChIKeyKBRZCEVRNLKHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dibromo-2,2'-bithiophene Specifications & Identity


3,3'-Dibromo-2,2'-bithiophene (CAS 51751-44-1) is a symmetrically brominated bithiophene derivative with molecular formula C8H4Br2S2 and molecular weight 324.06 g/mol . It serves as a versatile building block in organic electronics, enabling the synthesis of conjugated polymers, oligomers, and small molecules for applications including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices . The 3,3'-bromination pattern imparts distinct reactivity and electronic properties compared to other regioisomers, making it a critical intermediate in palladium-catalyzed cross-coupling reactions [1].

Workflow
Conjugated polymer / oligomer synthesis via Pd-catalyzed cross-coupling
Regioisomer identity
3,3′-dibromo substitution pattern dictates twisted conformation and electronic properties
Selection context
Organic electronics: OFET, OPV, electrochromic device research

Why 3,3'-Dibromo-2,2'-bithiophene Cannot Be Substituted


The 3,3'-dibromo substitution pattern on the bithiophene core is not interchangeable with other halogenated bithiophenes or thiophene derivatives. This specific regioisomer dictates unique conformational distortions, electrochemical behavior, and cross-coupling selectivity [1]. For instance, the 3,3'-dibromo isomer exhibits a significantly twisted head-to-head conformation that alters π-conjugation and solid-state packing relative to the planar 4,4'-dibromo isomer [2]. Replacing it with 2,2'-bithiophene eliminates the bromine handles essential for polymerization, while using 5,5'-dibromo-2,2'-bithiophene results in different reduction potentials and electrolysis products [3]. Such substitutions compromise the intended electronic properties, polymer morphology, and device performance, underscoring the necessity for precise procurement of the 3,3'-isomer.

3,3′-Br₂ -BTh
2,2′-BTh (no Br)
Lacks bromine handles for cross‑coupling, preventing polymerization and functionalization
3,3′-Br₂ -BTh
5,5′-Br₂ -BTh
Different reduction potentials and electrolysis products alter electrochemical device tuning
3,3′-Br₂ -BTh
4,4′-Br₂ -BTh
Planar tail‑to‑tail conformation shifts π‑stacking and solid‑state morphology vs. twisted head‑to‑head

Quantitative Evidence for Scientific Selection


Organic Solar Cell Efficiency Enhancement

As a solid-state morphology regulator in PM6:Y6-based organic solar cells, 3,3'-dibromo-2,2'-bithiophene (TTBr) improves power conversion efficiency (PCE) to 17.91%, significantly outperforming additive-free control devices [1]. The planar geometry of TTBr templates face-on π–π stacking with Y6, slowing acceptor crystallization and promoting optimal donor/acceptor intermixing, which reduces trap-assisted recombination and enhances charge mobility [1].

PCE Enhancement
Head-to-head
17.91% PCE (PM6:Y6 + TTBr)
Supports solid-additive morphology control; reported PCE improvement
Extends to PM6:BTP-eC9 (18.49%) and PM6:L8-BO (18.43%)
Organic Photovoltaics Bulk Heterojunction Morphology Solid Additive Engineering

Optical and Electronic Property Modulation

Thin films of poly(3,3'-dibromo-2,2'-bithiophene) (PDBrBTh) exhibit a greater optical band gap and higher ionization potential compared to poly(2,2'-bithiophene) (PBTh) [1]. Additionally, PDBrBTh shows lower optical conductivity at lower photon energies and reduced double-layer capacitance (Cdl) in electrochemical impedance studies [1].

Optical Band Gap
Head-to-head
Greater band gap and higher IP vs. PBTh
Enables tailored optoelectronic property selection
Qualitative difference; thin films on FTO
Conjugated Polymers Optical Band Gap Electrochemical Impedance

Regioselective Electrochemical Reduction Yields

Controlled-potential catalytic reduction of 3,3'-dibromo-2,2'-bithiophene using electrogenerated nickel(I) salen yields the corresponding monohalo-2,2'-bithiophene in 74–83% yield, comparable to yields obtained from 5,5'-dibromo- and 5,5'-dichloro-2,2'-bithiophenes under identical conditions [1]. This demonstrates that the 3,3'-isomer is equally viable for selective partial dehalogenation, a key step in synthesizing asymmetrically functionalized bithiophenes.

Reduction Yield
Head-to-head
74–83% monohalo-BTh
Equally efficient selective partial dehalogenation as other dihalo isomers
Ni(I) salen, carbon cathode in DMF
Electrosynthesis Catalytic Dehalogenation Bithiophene Functionalization

Polymer Redox Potential Tuning by Halogen

The redox potentials of electrochemically polymerized films decrease in the order PBr2BT (poly(3,3'-dibromo-2,2'-bithiophene)) > PCl2BT (poly(3,3'-dichloro-2,2'-bithiophene)) > PBT (poly(bithiophene)) [1]. This indicates that the brominated polymer requires higher oxidation potential, attributed to the steric hindrance and electronegativity of the bromine substituents, which hinder the insulator-to-conductor transition [1].

Redox Potential Ordering
Head-to-head
PBr₂BT > PCl₂BT > PBT
Brominated polymer requires highest oxidation potential
Attributed to steric and electronic effects of Br
Electropolymerization Conducting Polymers Redox Chemistry

Conformational Distortion in Polymer Microstructure

X-ray crystallography reveals that 3,3'-dibromo-2,2'-bithiophene adopts a significantly distorted head-to-head conformation, in contrast to the anti-planar conformation of the 4,4'-dibromo isomer [1]. This large torsional distortion directly influences the π-conjugation length and solid-state packing of derived polymers, serving as a model for understanding poly(3-bromothiophene) microstructure [1].

Conformational Distortion
Head-to-head
Large head‑to‑head torsion vs. anti‑planar 4,4′‑isomer
Controls π‑conjugation length and polymer packing motifs
Single‑crystal X‑ray diffraction evidence
Crystal Engineering Polymer Conformation X-ray Diffraction

Functionalization via Cross-Coupling Chemistry

3,3'-Dibromo-2,2'-bithiophene undergoes efficient transformation to 3,3'-dialkyl-2,2'-bithiophenes via Grignard reaction, followed by nitration at the 5,5' positions to yield 3,3'-dialkyl-5,5'-dinitro-2,2'-bithiophenes [1]. It is also highly amenable to Suzuki, Stille, and Kumada cross-coupling reactions due to the presence of two bromine atoms as excellent leaving groups [2]. This dual reactivity enables precise molecular engineering of extended π-conjugated systems.

Cross‑Coupling Reactivity
Class-level
Suzuki, Stille, Kumada, Grignard compatible
Versatile building block; two bromine leaving groups enable diverse functionalization
Class‑level inference; verify with specific catalyst systems
Synthetic Methodology Cross-Coupling Grignard Reagents

High-Impact Application Scenarios


Organic Solar Cell Morphology Additive

Employ 3,3'-dibromo-2,2'-bithiophene as a solid-state morphology regulator in non-fullerene acceptor-based OSCs (e.g., PM6:Y6, PM6:BTP-eC9, PM6:L8-BO) to achieve PCEs exceeding 17.9%, as demonstrated in direct comparative studies [1]. The additive slows acceptor crystallization and promotes optimal donor/acceptor intermixing, reducing recombination losses [1].

Tailored Conjugated Polymer Synthesis

Use as a monomer for electrochemical polymerization to produce poly(3,3'-dibromo-2,2'-bithiophene) (PBr2BT) when higher oxidation potentials and distinct optical band gaps are required compared to non-brominated or chloro-substituted analogs [2][3]. The polymer's enhanced solubility and reactive pendant bromines enable post-polymerization functionalization [3].

Asymmetric Building Block Preparation

Utilize in controlled-potential electrolysis with nickel(I) salen to selectively yield monohalo-2,2'-bithiophenes in 74–83% yield [4]. This intermediate is valuable for synthesizing asymmetrically functionalized bithiophenes for advanced materials.

Twisted π-Conjugated System Engineering

Incorporate into molecular designs where non-planar, twisted backbones are advantageous, such as in electrochromic devices or sensors. The 3,3'-dibromo isomer's inherent head-to-head distortion alters π-conjugation and solid-state packing relative to planar analogs [5].

Application
Selection Property
Validation Focus
Organic solar cell morphology additive
Solid‑additive morphology regulation
OSC PCE optimization and blend morphology characterization
Tailored conjugated polymer synthesis
Electropolymerization redox tuning
Polymer oxidation stability and optical band gap verification
Asymmetric building block preparation
Selective monodehalogenation efficiency
Synthetic intermediate utility and yield consistency
Twisted π‑system engineering
Twisted backbone conformation
Conformation‑dependent packing and electronic coupling analysis

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